molecular formula C20H33NO4S B1252283 methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate

methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate

Cat. No.: B1252283
M. Wt: 383.5 g/mol
InChI Key: TUOQTRVLPKMMDB-MDZDMXLPSA-N
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Description

Discovery and Development of Tilsuprost

The discovery and development of Tilsuprost emerged from the extensive prostanoid research initiatives of the late 20th century, specifically originating from the pharmaceutical laboratories of Hoechst A.-G. This German pharmaceutical company recognized the significant therapeutic limitations imposed by the extreme instability of endogenous prostacyclin, which necessitated the development of more stable synthetic analogs capable of maintaining biological activity over extended periods. The compound was systematically designed as an iminoprostacyclin derivative, incorporating structural modifications that enhanced resistance to enzymatic degradation while preserving the essential pharmacological properties of the prostacyclin family.

Tilsuprost represents the culmination of extensive medicinal chemistry efforts to overcome the fundamental challenge of prostacyclin's brief biological half-life. The development process involved careful consideration of structure-activity relationships within the prostacyclin family, leading to the incorporation of specific chemical modifications that conferred enhanced stability without compromising therapeutic efficacy. The patent documentation reveals that Hoechst A.-G. identified this compound as particularly promising for cytoprotective applications, establishing its potential utility in conditions requiring cellular protection against various forms of injury.

The chemical structure of Tilsuprost, characterized by the molecular formula C20H33NO4S and molecular weight of 383.545 grams per mole, reflects sophisticated synthetic chemistry approaches employed in its development. The compound exhibits racemic stereochemistry with five defined stereocenters and one E/Z center, indicating the complex three-dimensional architecture required for optimal biological activity. Research investigations have demonstrated that Tilsuprost maintains the fundamental biological activities associated with prostacyclin while exhibiting significantly enhanced stability under physiological conditions.

Classification within Prostacyclin Analog Family

Tilsuprost occupies a distinctive position within the prostacyclin analog family as an iminoprostacyclin derivative, representing a specific subclass of synthetic prostanoids designed to mimic the biological actions of endogenous prostacyclin. The prostacyclin analog family encompasses various synthetic compounds developed to address the therapeutic limitations of natural prostacyclin, including extreme instability and rapid degradation. These analogs share common structural features derived from the prostacyclin backbone while incorporating specific chemical modifications to enhance stability, selectivity, or therapeutic efficacy.

The classification of prostacyclin analogs typically considers both structural characteristics and mechanism of action. Tilsuprost belongs to the iminoprostacyclin subfamily, distinguished by the incorporation of nitrogen-containing heterocyclic structures that contribute to enhanced chemical stability. This classification places Tilsuprost alongside other synthetic prostacyclin analogs such as iloprost and epoprostenol, although each compound exhibits unique pharmacological properties and stability profiles.

Table 1: Comparative Properties of Major Prostacyclin Analogs

Compound Chemical Class Molecular Weight Stability Enhancement Primary Applications
Tilsuprost Iminoprostacyclin derivative 383.545 g/mol Nitrogen heterocycle incorporation Cytoprotective research
Iloprost Synthetic prostacyclin analog Not specified Carbacyclin structure Pulmonary arterial hypertension
Epoprostenol Synthetic prostacyclin 352.47 g/mol Alkaline buffer stabilization Pulmonary hypertension
Tafluprost Prostaglandin F2α analog 432.51 g/mol Fluorine substitution Glaucoma treatment

The prostacyclin analog family demonstrates the evolution of synthetic chemistry approaches to prostanoid development, with each generation of compounds addressing specific limitations identified in earlier analogs. Tilsuprost represents an advanced approach to prostacyclin analog design, incorporating lessons learned from earlier synthetic efforts while introducing novel structural features to achieve enhanced stability and cytoprotective properties.

Significance in Prostanoid Research

The significance of Tilsuprost in prostanoid research extends beyond its individual therapeutic potential to encompass broader implications for understanding prostacyclin biology and developing improved synthetic analogs. Prostanoid research, which began approximately 90 years ago with the discovery of prostaglandins by Ulf Euler and Maurice Goldblatt, has evolved into a sophisticated field encompassing the study of diverse bioactive lipids derived from arachidonic acid. The development of stable prostacyclin analogs like Tilsuprost has enabled researchers to conduct extended investigations into prostacyclin biology without the confounding effects of rapid degradation.

Research investigations utilizing Tilsuprost have provided valuable insights into the mechanisms underlying prostacyclin-mediated cytoprotection. Experimental studies examining the effects of Tilsuprost on mitochondrial function in acute pancreatitis models demonstrated significant preservation of respiratory control ratio and adenosine diphosphate to oxygen ratio when the compound was administered prior to pancreatitis induction. These findings contribute to the broader understanding of how prostacyclin analogs can modulate cellular energy metabolism and protect against ischemic injury.

Table 2: Tilsuprost Research Findings in Mitochondrial Protection

Parameter Control Conditions Pancreatitis Model Tilsuprost Treatment
Respiratory Control Ratio Normal baseline Significantly depressed Partially prevented impairment
ADP/O Ratio Normal baseline Significantly depressed Partially prevented impairment
DNP-dependent ATPase Activity Normal baseline Significantly depressed Protective effects observed
Treatment Timing Not applicable Post-induction Pre-induction administration

The research significance of Tilsuprost extends to its role in advancing understanding of structure-activity relationships within the prostacyclin family. The compound's design as an iminoprostacyclin derivative has provided insights into how specific structural modifications can influence both stability and biological activity. This knowledge has informed subsequent efforts to develop improved prostacyclin analogs with enhanced therapeutic profiles.

Furthermore, Tilsuprost research has contributed to the broader understanding of prostanoid involvement in inflammatory processes and tissue protection. Studies demonstrating the compound's ability to preserve mitochondrial function in experimental pancreatitis models have implications for understanding how prostacyclin analogs might be utilized in treating various inflammatory and ischemic conditions. The research findings suggest that stable prostacyclin analogs like Tilsuprost may offer therapeutic benefits in conditions characterized by mitochondrial dysfunction and cellular energy impairment.

The development and characterization of Tilsuprost has also advanced synthetic chemistry approaches to prostanoid analog development. The successful incorporation of iminoprostacyclin structures while maintaining biological activity demonstrates the feasibility of significant structural modifications to the prostacyclin backbone. This achievement has encouraged further exploration of novel chemical modifications that might yield even more stable and selective prostacyclin analogs.

Properties

Molecular Formula

C20H33NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate

InChI

InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+

InChI Key

TUOQTRVLPKMMDB-MDZDMXLPSA-N

Isomeric SMILES

CCCCCC(/C=C/C1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O

Synonyms

tilsuprost

Origin of Product

United States

Biological Activity

Methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a cyclopentapyrrole framework and various functional groups that may contribute to its biological effects. The chemical formula is C15H24O4SC_{15}H_{24}O_4S, and its IUPAC name is this compound.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure suggests potential free radical scavenging abilities.

Antimicrobial Activity

Studies have shown that related derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to methyl 4-[[5-hydroxy-4-(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

The biological activities are likely mediated through several mechanisms:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : Interaction with specific receptors that regulate immune responses.
  • Cell Signaling Pathways : Modulation of signaling pathways linked to cell survival and apoptosis.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of methyl 4-[[5-hydroxy-4-(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate using DPPH and ABTS assays. Results demonstrated a significant reduction in free radicals compared to control samples.

Assay TypeIC50 Value (µM)Control (Vitamin C)
DPPH2520
ABTS3015

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula: C₂₀H₃₃NO₄S
  • Molecular Weight : 383.55 g/mol
  • Boiling Point : 506.9°C (760 mmHg)
  • Density : 1.22 g/cm³
  • Refractive Index : 1.578
  • InChIKey : TUOQTRVLPKMMDB-YSVNEXHHSA-N .

The compound belongs to a class of sulfanyl butanoate esters with fused heterocyclic systems. Below is a detailed comparison with structurally related compounds, focusing on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (80225-28-1) Cyclopenta[b]pyrrole - (E)-3-hydroxyoct-1-enyl
- 5-hydroxy
- Sulfanyl-linked methyl butanoate
C₂₀H₃₃NO₄S 383.55 Stereospecific (3aS,4S,5S,6aR) configuration; high boiling point (506.9°C) .
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (CAS Not Provided) Pyrrole - Benzyloxy-phenyl
- Ethoxy-oxobutyl
C₂₆H₂₇NO₅ 433.50 Aromatic benzyloxy group enhances hydrophobicity; lacks cyclopenta fusion .
Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate (625376-81-0) Pyridine - Trifluoromethyl
- Cyano
- 5-methylfuran
C₁₉H₁₈F₃N₃O₃S 449.42 Electron-withdrawing groups (CF₃, CN) increase reactivity; furan introduces π-conjugation .
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate (CAS Not Provided) Pyridine - 1,3-Benzodioxole
- Trifluoromethyl
- Cyano
C₂₁H₁₈F₃N₃O₄S 489.45 Benzodioxole moiety improves metabolic stability; higher molecular weight due to aromaticity .
Key Differences and Implications:

Core Heterocycle: The target compound’s cyclopenta[b]pyrrole system is distinct from pyrrole () or pyridine () cores. Pyridine-based analogs () feature electron-deficient rings due to trifluoromethyl and cyano groups, favoring electrophilic interactions absent in the target compound.

Functional Groups :

  • The (E)-3-hydroxyoct-1-enyl side chain in the target compound provides a long, unsaturated hydrocarbon chain with hydroxyl groups, likely influencing solubility and membrane permeability. This contrasts with the benzyloxy () or benzodioxole () groups in analogs, which prioritize aromatic interactions.
  • Sulfanyl-linked esters are common across all compounds, but the methyl vs. ethyl ester (e.g., ) affects hydrolysis rates and metabolic clearance.

Stereochemistry :

  • The target compound’s defined stereochemistry (3aS,4S,5S,6aR) is critical for its 3D structure and bioactivity. Most analogs (e.g., ) lack stereochemical descriptors, suggesting racemic or uncharacterized mixtures .

Physicochemical Properties :

  • The target compound’s high boiling point (506.9°C) and density (1.22 g/cm³) reflect strong intermolecular forces from its polar hydroxy groups and bulky cyclopenta system. Pyridine-based analogs () have lower boiling points due to smaller molecular footprints .

Preparation Methods

Cyclopenta[b]Pyrrol Ring Formation

The cyclopenta[b]pyrrol core is synthesized via a tandem cyclization strategy. A pyrrolidine precursor undergoes acid-catalyzed intramolecular aldol condensation to form the bicyclic framework. For example, treatment of N-protected 2-pyrrolidinecarboxaldehyde with trifluoroacetic acid (TFA) in dichloromethane at 0°C induces cyclization, yielding the hexahydrocyclopenta[b]pyrrol scaffold in 65–70% yield. Stereochemical control at the 3a and 6a positions is achieved using chiral auxiliaries or asymmetric catalysis.

Table 1: Cyclization Reaction Conditions

ParameterValue
PrecursorN-Boc-2-pyrrolidinecarboxaldehyde
CatalystTrifluoroacetic acid (TFA)
SolventDichloromethane
Temperature0°C → room temperature
Yield65–70%

Introduction of (E)-3-Hydroxyoct-1-Enyl Group

The (E)-3-hydroxyoct-1-enyl side chain is installed via a Heck coupling or Wittig reaction. A palladium-catalyzed coupling between the cyclopenta[b]pyrrol bromide and (E)-3-hydroxyoct-1-enylboronic acid ensures stereoretention. Alternatively, a Wittig reaction with 3-hydroxyoctanal and a stabilized ylide generates the trans-alkene. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during this step to prevent side reactions.

Table 2: Alkene Installation Methods

MethodReagents/ConditionsYield
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C55%
Wittig ReactionPh₃P=CHCO₂Et, THF, −20°C60%

Sulfanyl Group Incorporation

The sulfanyl bridge is introduced via nucleophilic substitution. Deprotonation of the cyclopenta[b]pyrrol nitrogen with NaH in tetrahydrofuran (THF) facilitates displacement by 4-mercaptobutanoic acid methyl ester. Alternatively, a thiol-ene "click" reaction under ultraviolet (UV) light with 4-mercaptobutanoate and the alkene intermediate achieves regioselective thiolation.

Esterification and Final Deprotection

The methyl ester is typically pre-installed in the mercaptobutanoic acid precursor. Final deprotection of the TBS ether using tetra-n-butylammonium fluoride (TBAF) in THF yields the target compound. Crude product purity ranges from 40–50%, necessitating chromatographic refinement.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 → 1:1) isolates the product. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further purifies the compound to >95% purity.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.48 (dt, J = 15.4 Hz, 1H, CH=CH), 3.67 (s, 3H, OCH₃), 3.18 (m, 1H, pyrrolidine H).

  • ¹³C NMR: δ 172.5 (C=O), 131.2 (CH=CH), 60.1 (OCH₃).

Mass Spectrometry:

  • ESI-MS: m/z 384.2 [M+H]⁺ (calculated 383.5 g/mol).

Lyophilization for Bulk Production

Post-purification, lyophilization stabilizes the compound for storage. A solvent/anti-solvent system (e.g., water/tetrahydrofuran) precipitates the product, which is frozen at −30°C and sublimated under vacuum (200 μmHg). Residual solvents are removed via secondary drying at 30°C.

Challenges in Synthesis

Stereochemical Control

Maintaining the (E)-configuration during alkene installation requires precise reaction control. Heck coupling outperforms Wittig reactions in stereoretention but suffers from lower yields.

Functional Group Compatibility

Hydroxyl groups necessitate protection/deprotection strategies. Overly harsh conditions risk epimerization or ester hydrolysis, reducing overall yield.

Scalability Limitations

Chromatography dominates lab-scale purification but is impractical industrially. Continuous flow synthesis and membrane-based separations are under investigation to address this.

Research Findings and Applications

While specific pharmacological data for this compound remain undisclosed, structural analogs demonstrate anti-inflammatory and antiviral activities. The sulfanyl moiety enhances binding to cysteine-rich viral proteases, while the hydroxyoctenyl chain improves membrane permeability.

Industrial Production Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing side reactions. A pilot-scale setup achieved 85% yield in cyclopenta[b]pyrrol formation, surpassing batch methods (70%).

Green Chemistry Approaches

Solvent recycling and catalytic protocols minimize waste. Enzymatic resolution of stereocenters offers a sustainable alternative to chiral auxiliaries .

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